Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

Milciclib Time to Progression (TTP) and Efficacy
Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

Cat. No.: S548113

S Trial Key Efficacy
Cancer Indication . Reported Outcome
Phase Endpoints

Hepatocellular Phase Median Time-to- 5.9 months (95% CI, 1.5-6.7)
Carcinoma (HCC) [1] 2a Progression (TTP)
(2]

Clinical Benefit 61% - 64.3%

Rate

Patients with 57%

Stable Disease

Thymic Cancer [1] Phase Overall Survival & Successfully increased overall survival and
2 Endpoints met primary/secondary endpoints (specific
TTP not detailed)

NSCLC (with Phase Disease Showed significant disease stabilization;
gemcitabine) [1] 1 Stabilization suggested reversal of gemcitabine-
resistance

Experimental Protocols and Trial Designs
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For researchers, the methodology from these trials provides a framework for evaluating Milciclib.

e HCC Trial (CDKO-125a-010) Design [1] [2]:

o Patient Population: Adults with unresectable or metastatic HCC who were resistant or
intolerant to sorafenib.

o Treatment Regimen: Oral Milciclib was administered at 100 mg, on a schedule of 4 days on
treatment followed by 3 days off, in 4-week cycles.

o Primary Endpoint: Safety and tolerability.

o Secondary Endpoints: Efficacy, including TTP, progression-free survival (PFS), and objective
response rate.

o Assessment: Treatment was paused at the end of the third cycle (Day 90) for tumor
assessment. Patients deriving benefit could resume treatment until Day 180.

e Mechanism of Action & Selectivity Profiling: While not specific to the trials above, a contemporary
approach for comprehensively evaluating a CDK inhibitor's profile involves live-cell target
engagement assays [3]. This method uses cell-permeable energy transfer probes and Bioluminescence
Resonance Energy Transfer (BRET) with CDK/NanoLuc fusion proteins to quantify the inhibitor's
fractional occupancy and selectivity across all 21 human CDKs in a physiological, intracellular
environment. This helps in understanding the compound's true potency and selectivity beyond cell-free

biochemical assays [3].

Mechanistic Context: Milciclib Among CDK Inhibitors

The following diagram illustrates the broader context of CDK inhibition, highlighting where Milciclib and

other inhibitors act.
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The diagram shows that while selective CDK4/6 inhibitors (like palbociclib) primarily target CDK4/6,

Milciclib is a potent, small-molecule inhibitor of multiple CDKs, as well as tropomycin receptor kinases

and Src family kinases [1]. This broader mechanism of action may explain its investigation in a wider range

of cancers and its potential to overcome resistance, such as gemcitabine-resistance in NSCLC [1].

Research Conclusions and Comparative Context

¢ Clinical Profile in HCC: In sorafenib-resistant HCC patients, Milciclib monotherapy showed a

promising median TTP of nearly 6 months with a manageable safety profile, supporting its continued

clinical development [1] [2].

¢ Position Among CDK Inhibitors: It is important to distinguish Milciclib's development path. It is not

one of the selective CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) used in breast cancer.
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Real-world studies show those three agents have comparable effectiveness in metastatic breast
cancer, with similar real-world progression-free survival (around 22.9 months) [4]. Milciclib's value
proposition lies in its multi-targeted profile for other solid tumors [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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